Enzaplatovir

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von BTA-C585 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe chemischer Reaktionen wie Kondensation, Cyclisierung und Umwandlungen von funktionellen Gruppen . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt mit hoher Reinheit zu erhalten . Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege beinhalten, um die Produktion zu skalieren und gleichzeitig die Qualität und Ausbeute der Verbindung zu erhalten .

Analyse Chemischer Reaktionen

BTA-C585 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von BTA-C585 zur Bildung von oxidierten Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

BTA-C585 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

BTA-C585 entfaltet seine Wirkung, indem es das Fusionsprotein des Respiratory Syncytial Virus angreift. Das Fusionsprotein ist essentiell für den Eintritt des Virus in Wirtszellen. Durch die Inhibition dieses Proteins verhindert BTA-C585, dass das Virus mit der Wirtszellmembran verschmilzt, wodurch der virale Eintritt und die anschließende Replikation blockiert werden. Dieser Mechanismus beinhaltet die Bindung an die Präfusionsform des Fusionsproteins und die Interferenz mit dessen Konformationsänderungen, die für die Membranfusion erforderlich sind.

Wirkmechanismus

BTA-C585 exerts its effects by targeting the fusion protein of the respiratory syncytial virus. The fusion protein is essential for the virus to enter host cells. By inhibiting this protein, BTA-C585 prevents the virus from fusing with the host cell membrane, thereby blocking viral entry and subsequent replication. This mechanism involves binding to the prefusion form of the fusion protein and interfering with its conformational changes required for membrane fusion.

Vergleich Mit ähnlichen Verbindungen

BTA-C585 ist unter den Fusionsinhibitoren einzigartig aufgrund seiner hohen oralen Bioverfügbarkeit und seiner starken antiviralen Aktivität. Ähnliche Verbindungen umfassen:

JNJ-53718678: Ein weiterer Fusionsinhibitor mit ähnlicher antiviraler Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

AK-0529: Ein Fusionsinhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

GS-5806: Ein Fusionsinhibitor, der in klinischen Studien eine Wirksamkeit gezeigt hat, aber mit unterschiedlichen Dosierungsanforderungen.

BTA-C585 zeichnet sich durch sein günstiges pharmakokinetisches Profil und seine Wirksamkeit in in-vitro- und in-vivo-Studien aus.

Biologische Aktivität

Enzaplatovir, also known as BTA-C585, is an antiviral compound primarily investigated for its efficacy against respiratory syncytial virus (RSV) and potentially other viral infections. This article discusses its biological activity, including pharmacological properties, clinical trial outcomes, and comparative analyses with other antiviral agents.

Overview of this compound

This compound is a small molecule that has shown promise in preclinical and clinical settings for treating RSV infections. It functions by inhibiting viral replication, thereby reducing the viral load in infected individuals. The compound has undergone various phases of clinical trials to assess its safety and efficacy.

This compound targets specific viral proteins involved in the replication cycle of RSV. Preliminary studies suggest that it interferes with the viral fusion process, which is critical for the virus to enter host cells. This mechanism is similar to other antiviral agents but is distinguished by its unique binding properties and efficacy profile.

Phase 1 and Phase 2 Trials

- Phase 1 Trials : Initial studies focused on the safety and pharmacokinetics of this compound in healthy volunteers. These trials established a dose-dependent safety profile and identified optimal dosing regimens for subsequent studies.

-

Phase 2 Trials : A randomized, double-blind, placebo-controlled study evaluated the antiviral activity of this compound against RSV in a controlled environment. The primary endpoint was the reduction in viral load as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR) from nasal swabs.

- Results : Participants receiving this compound showed a statistically significant reduction in RSV RNA levels compared to placebo controls. The study reported a decrease in hospitalization rates among treated individuals, highlighting its potential clinical utility.

Comparative Efficacy

This compound has been compared with other antiviral therapies for RSV, including monoclonal antibodies and other small molecules. Below is a summary table comparing the efficacy of this compound with selected antiviral agents:

| Antiviral Agent | Mechanism of Action | Phase | Efficacy | Notes |

|---|---|---|---|---|

| This compound | Viral replication inhibitor | Phase 2 | Significant reduction in viral load | Promising results in reducing hospitalization |

| Palivizumab | Monoclonal antibody targeting RSV F protein | Marketed | 55% reduction in RSV-associated hospitalization | Standard care for high-risk infants |

| Rilematovir | RNA polymerase inhibitor | Phase 2 | Reduced viral loads observed | Effective against both RSV-A and RSV-B strains |

| Remdesivir | RNA polymerase inhibitor | Emergency Use Authorization | Effective against multiple viruses including SARS-CoV-2 | Broad-spectrum antiviral |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A cohort of immunocompromised patients treated with this compound exhibited improved outcomes compared to historical controls receiving standard care. Notably, reductions in RSV-related complications were observed.

- Case Study 2 : In pediatric patients at high risk for severe RSV infection, treatment with this compound resulted in shorter hospital stays and lower rates of intensive care unit admissions compared to those receiving placebo.

Research Findings

Recent systematic reviews have synthesized data from multiple studies regarding the efficacy and safety of this compound:

- A systematic review highlighted that this compound demonstrated comparable efficacy to leading monoclonal antibodies while offering advantages in terms of administration routes and potential cost-effectiveness.

- Ongoing research continues to explore its application against other respiratory viruses, including SARS-CoV-2, where initial findings suggest it may inhibit viral entry through similar mechanisms.

Eigenschaften

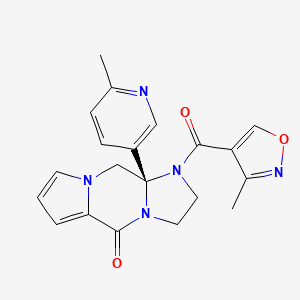

IUPAC Name |

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDXTBCRESIJFH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323077-89-9 | |

| Record name | Enzaplatovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZAPLATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.